methanone CAS No. 1114658-08-0](/img/structure/B2755302.png)

[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

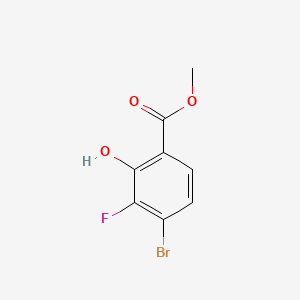

The compound contains a methoxyphenyl group, a benzothiazinone group, and a phenyl group. The methoxyphenyl group consists of a phenyl ring with a methoxy (–OCH3) substituent. The benzothiazinone group is a heterocyclic compound containing a benzene ring fused to a thiazinone ring, which is a six-membered ring containing one nitrogen atom, one sulfur atom, and a ketone functional group. The phenyl group is a common aromatic ring structure found in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and benzothiazinone precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups and the benzene part of the benzothiazinone), a heterocyclic ring (from the thiazinone), and a methoxy group. The presence of these functional groups would likely result in a planar or near-planar molecule, due to the sp2 hybridization of the carbon atoms in the aromatic rings .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the ketone in the benzothiazinone could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The sulfur and nitrogen atoms in the thiazinone ring could also potentially act as nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar carbonyl group could result in relatively high melting and boiling points, compared to similar-sized aliphatic compounds. The compound is likely to be insoluble in water, but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis and Antioxidant Properties

Electrochemical Synthesis : A study detailed a convenient electrochemical synthesis approach for generating novel 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties from a starting material similar in structure to the compound . This method emphasizes the versatility of electrochemical processes in synthesizing complex organic compounds (Largeron & Fleury, 1998).

Antioxidant Properties : Another study synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, closely related to the target molecule, to evaluate their antioxidant properties. The synthesized compounds demonstrated significant radical scavenging activities, showcasing the potential of these molecules as antioxidants (Çetinkaya et al., 2012).

Antitumor Activity and Molecular Docking

Antitumor Activity : (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a compound belonging to the phenstatin family, was investigated for its mechanism of inducing cell death in cancer cells. The study found that this compound inhibits tubulin polymerization, induces G2/M cell cycle arrest, and triggers apoptosis in human leukemia HL-60 cells, demonstrating its potential as an anticancer agent (Magalhães et al., 2013).

Molecular Docking : Research on the molecular structure and electronic properties of a pyridylindolizine derivative, which shares structural features with the target compound, utilized molecular modeling and semi-empirical calculations. This study compared theoretical investigations with experimental data, providing insights into the compound's electronic spectra and structural characteristics (Cojocaru et al., 2013).

Synthesis and Application in Sensing

- Fluorescent Probes : Another application involved the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for use as fluorescent probes. These compounds were sensitive to pH changes and selective in sensing specific metal cations, illustrating the utility of such molecules in environmental and biological sensing (Tanaka et al., 2001).

Herbicidal Activity

- Herbicidal Activity Evaluation : Research into aryl-naphthyl methanone derivatives, designed as inhibitors for a key enzyme in plant metabolism, showed that some compounds exhibited significant herbicidal activity. This suggests the potential of structurally related compounds in developing new herbicides (Fu et al., 2019).

Zukünftige Richtungen

Potential future research directions could include synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. It could also be interesting to explore the synthesis of related compounds, by varying the substituents on the phenyl and benzothiazinone rings .

Wirkmechanismus

Target of Action

The primary targets of the compound 2-benzoyl-4-(4-methoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione are currently unknown. The compound belongs to the class of 1,2,5-thiadiazoles, which are well-studied heterocycles with numerous applications in medicinal chemistry and materials science . Some examples of 1,2,5-thiadiazole-containing drugs are the antihypertensive drug Timolol and Tizanidine used in the treatment of multiple sclerosis .

Mode of Action

It is known that 3,5-diphenyl-4h-1,2,6-thiadiazin-4-one treated with meta-chloroperoxybenzoic acid undergoes an oxidative ring contraction to give 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2h)-one 1,1-dioxide . This suggests that the compound may interact with its targets through oxidative processes.

Biochemical Pathways

Some 1,2,5-thiadiazole 1,1-dioxides have been found to act as pan-kras inhibitors , indoleamine 2,3-dioxygenase inhibitors , and histamine H2-receptor antagonists . These findings suggest that the compound may affect similar pathways.

Result of Action

Given the known activities of some 1,2,5-thiadiazole 1,1-dioxides , it is possible that the compound may have similar effects, such as inhibition of Kras, indoleamine 2,3-dioxygenase, and histamine H2-receptors.

Eigenschaften

IUPAC Name |

[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-27-18-13-11-17(12-14-18)23-15-21(22(24)16-7-3-2-4-8-16)28(25,26)20-10-6-5-9-19(20)23/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUNSXWRMKJQJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2755220.png)

![Amino-bicyclo[2.2.1]hept-5-en-2-yl-acetic acid](/img/structure/B2755221.png)

![benzyl N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}carbamate](/img/structure/B2755223.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2755227.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)

![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)

![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)

![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)

![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)